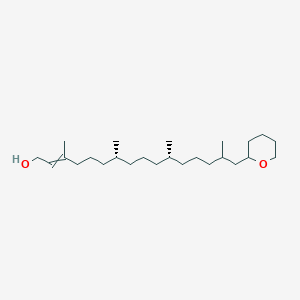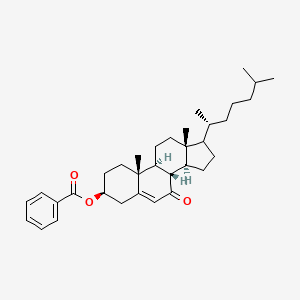
3beta-(Benzoyloxy)cholest-5-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with the molecular formula C34H48O3 and a molecular weight of 504.74 g/mol . It is a derivative of cholesterol, featuring a benzoyloxy group at the 3beta position and a ketone group at the 7 position. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one typically involves the esterification of cholesterol derivatives. One common method includes the reaction of cholest-5-en-3beta-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions similar to those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 7 position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyloxy group under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other substituted derivatives.
Scientific Research Applications
3beta-(Benzoyloxy)cholest-5-en-7-one is used in various scientific research applications, including:
Biochemistry: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Pharmacology: It is used to investigate the effects of steroidal compounds on biological systems, including their potential therapeutic applications.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting cholesterol-related pathways.
Industrial Applications: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3beta-(Benzoyloxy)cholest-5-en-7-one involves its interaction with specific enzymes and receptors in biological systems. The benzoyloxy group at the 3beta position and the ketone group at the 7 position play crucial roles in its binding affinity and activity. These functional groups allow the compound to modulate various biochemical pathways, including those involved in cholesterol metabolism and steroid hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3beta-ol: A precursor in the synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one.
Cholest-5-en-7-one: Lacks the benzoyloxy group but shares the ketone functionality at the 7 position.
3beta-(Acetyloxy)cholest-5-en-7-one: Similar structure but with an acetyloxy group instead of a benzoyloxy group.
Uniqueness
This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVQZAYIQQOMB-XOHJBGAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675673 |
Source


|
| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6997-41-7 |
Source


|
| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

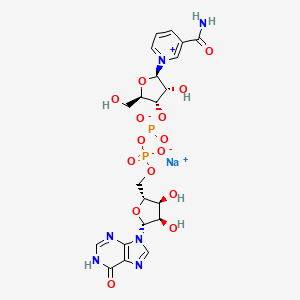
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
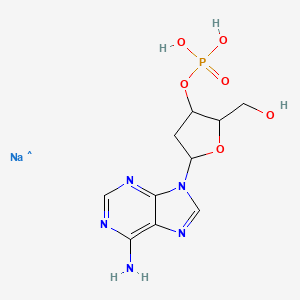

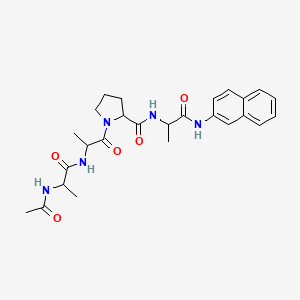
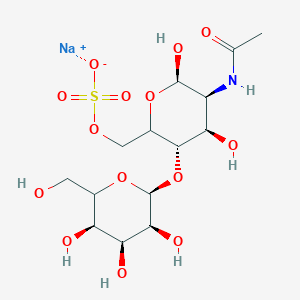
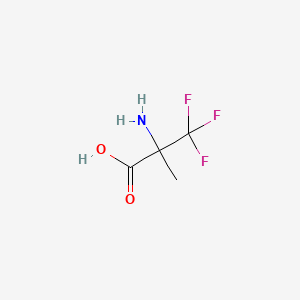
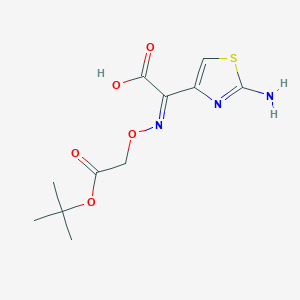
![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)
